

# An In-depth Technical Guide to the Physicochemical Properties of Amoxicillin Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

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### **Abstract**

Amoxicillin trihydrate is a widely utilized broad-spectrum, semi-synthetic aminopenicillin antibiotic. Its efficacy and stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of amoxicillin trihydrate relevant to research and pharmaceutical development. Key parameters including molecular structure, solubility, stability under various conditions, and solid-state properties are detailed. Standardized experimental protocols for the determination of these properties are provided, alongside visualizations of degradation pathways and analytical workflows to support robust scientific investigation.

### **Chemical and Physical Properties**

Amoxicillin trihydrate is the trihydrate form of amoxicillin, a beta-lactam antibiotic. It is the most stable solid form compared to its anhydrous or sodium salt counterparts, making it suitable for oral dosage formulations.[1] Its fundamental chemical and physical properties are summarized below.



Property	Value	References
IUPAC Name	(2S,5R,6R)-6-[[(2R)-2-amino- 2-(4- hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1- azabicyclo[3.2.0]heptane-2- carboxylic acid;trihydrate	
Molecular Formula	C16H19N3O5S·3H2O	_
Molecular Weight	419.45 g/mol	
Appearance	White or almost white crystalline powder.	[2]
Melting Point	Decomposes upon heating; a 2nd mass-loss step occurs at 185°C. The DSC effect at ~107°C is due to water evaporation, not melting.	[3]
pKa Values (at 37°C)	pKa1 (carboxyl): ~2.67pKa2 (amino): ~7.11pKa3 (phenolic hydroxyl): ~9.55	[4][5][6]
Log P (Octanol-Water)	0.87	
pH (1% aqueous solution)	3.5 - 5.5	-

# **Solubility Profile**

The solubility of amoxicillin trihydrate is a critical factor for its absorption and bioavailability. It is characterized as slightly soluble in water, with its solubility being highly dependent on the pH of the medium.[7] It readily dissolves in dilute acids and alkaline hydroxide solutions.[7]



Solvent / Condition	Solubility	References
Water	pH-dependent; U-shaped profile with minimum solubility at pH 4.	[8]
Water (pH 4-6)	~5.45 mg/mL (minimum solubility at isoelectric point).	[1]
Water (general)	~4 mg/mL.	[8]
Ethanol (96%)	Very slightly soluble.	
Methanol	Slightly soluble.	[8]
Fatty Oils	Practically insoluble.	
DMSO	~25 mg/mL.	_
Dimethylformamide	~5 mg/mL.	_

# **Stability Profile**

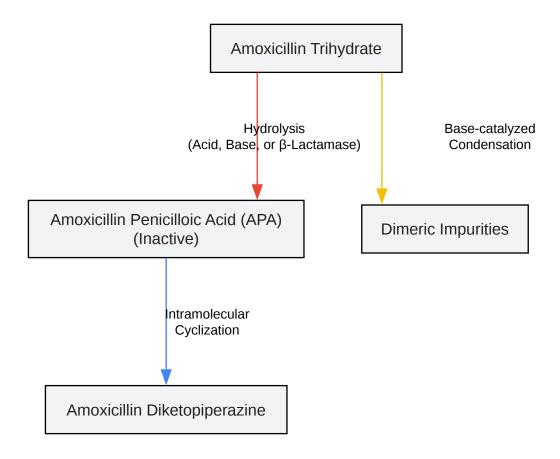
While amoxicillin trihydrate is the most stable solid form, it is susceptible to degradation, particularly in solution.[1] The primary degradation mechanism is the hydrolysis of the strained β-lactam ring, which leads to a loss of antibacterial activity.[9][10]

- Solid-State Stability: The trihydrate form is non-hygroscopic and relatively stable.[1]
   However, it is sensitive to high temperature and humidity, which can accelerate degradation.
   [1][8] Dehydration at elevated temperatures yields a hygroscopic anhydrous form.[8]
- Solution Stability: Stability in aqueous solution is highly pH-dependent. The optimal stability is observed in a citrate buffer with a pH range of 5.8 to 6.5.[1][8] Degradation is catalyzed by both acidic and basic conditions.[8] The degradation process in solution typically follows pseudo-first-order kinetics.
- Photostability: Amoxicillin is not significantly degraded by light, although some of its degradation products may be light-sensitive.[11][12]

### **Degradation Pathways**



The degradation of amoxicillin primarily involves the hydrolytic cleavage of the β-lactam ring to form amoxicillin penicilloic acid (APA). This inactive metabolite can undergo further reactions, such as intramolecular cyclization to form diketopiperazines or condensation to form dimeric impurities.[10]



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Caption: Major degradation pathways of Amoxicillin.

### **Crystallinity and Solid-State Properties**

Amoxicillin trihydrate has a single, well-defined crystal structure and is not known to exhibit polymorphism.[5][8] This crystalline nature is crucial for its stability and handling properties.

- Crystallography: It possesses an orthorhombic crystal form.
- Hygroscopicity: The trihydrate form is non-hygroscopic, which is advantageous for formulation.[1] However, upon dehydration at high temperatures, it can convert to a hygroscopic anhydrous form.[8]



- Analytical Characterization:
  - X-Ray Powder Diffraction (XRPD): XRPD is used to confirm the crystalline structure of amoxicillin trihydrate. The resulting diffraction pattern is unique to its crystal lattice.[2][13]
     [14] Studies have shown that while the PXRD pattern remains consistent, the intensity of the peaks can increase with a higher powder pH, indicating increased crystallinity.[2][13]
  - Differential Scanning Calorimetry (DSC): DSC analysis of amoxicillin trihydrate shows a characteristic endothermic peak, which is associated with the loss of water of hydration rather than melting.[3][15][16] This is followed by an exothermic transition at higher temperatures, corresponding to the chemical degradation of the molecule.[15][16] Increased crystallinity has been correlated with enhanced thermal stability as observed by DSC.[2][13]

### **Experimental Protocols**

Detailed methodologies are essential for the accurate and reproducible characterization of amoxicillin trihydrate.

# Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of amoxicillin trihydrate at a specific pH and temperature, consistent with WHO guidelines.[17][18][19]

- Preparation of Media: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, and 6.8) for biopharmaceutical classification.[17] Maintain the temperature at 37 ± 1 °C.[18]
- Sample Addition: Add an excess amount of amoxicillin trihydrate powder to a sealed container (e.g., glass vial) containing a known volume of the prepared buffer. The excess solid should be clearly visible.
- Equilibration: Agitate the samples at a constant temperature (37 ± 1 °C) using a mechanical shaker or stirrer.[18] The time required to reach equilibrium should be determined preliminarily (typically 24-48 hours).



- Sample Withdrawal and Separation: Withdraw an aliquot of the suspension. Immediately separate the solid phase from the supernatant by centrifugation (e.g., at 14,000 rpm for 15 minutes) or filtration using a suitable inert filter (e.g., 0.45 μm PVDF) that does not adsorb the drug.
- Quantification: Dilute the clear supernatant to an appropriate concentration. Analyze the concentration of dissolved amoxicillin using a validated analytical method, such as HPLC-UV.[20]
- Data Analysis: Calculate the solubility in mg/mL. Perform at least three replicate determinations for each pH condition.[17]

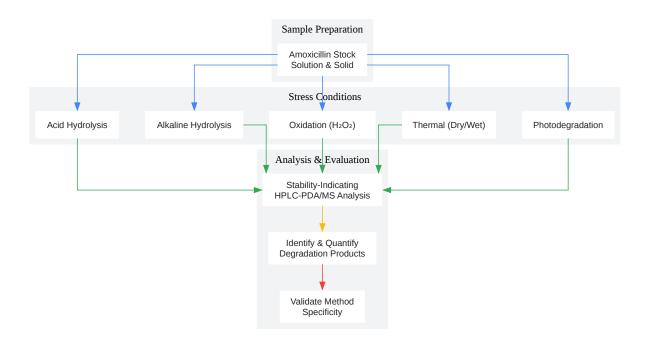
### **Protocol for Forced Degradation Study**

Forced degradation (stress testing) is performed to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[9] [11][12]

- Stock Solution Preparation: Prepare a stock solution of amoxicillin trihydrate in a suitable solvent (e.g., a mixture of 0.01 M KH<sub>2</sub>PO<sub>4</sub> buffer pH 5 and methanol).[11]
- Application of Stress Conditions:
  - Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.375 M HCl) and keep at room temperature for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.[11]
  - Alkaline Hydrolysis: Mix the stock solution with a base (e.g., 0.015 M NaOH) and keep at room temperature for a short period (e.g., 15 minutes). Neutralize the solution before analysis.[11]
  - Oxidative Degradation: Mix the stock solution with hydrogen peroxide (e.g., 1.5% H<sub>2</sub>O<sub>2</sub>)
     and keep at room temperature for a defined period (e.g., 30 minutes).[9][11]
  - Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C for 3 hours) and wet heat (e.g., 105 °C with steam for 3 hours).[11] Dissolve the stressed powder for analysis.



- Photodegradation: Expose the stock solution to a controlled light source (e.g., 1.2 million lux hours) while keeping a control sample protected from light.[11]
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
- Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity
  of the parent drug. If possible, use LC-MS to identify the mass of the degradation products.



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Caption: Experimental workflow for a forced degradation study.



### **Protocol for Solid-State Characterization**

- X-Ray Powder Diffraction (XRPD)
  - Sample Preparation: Gently pack the amoxicillin trihydrate powder into a sample holder.
     Ensure a flat, smooth surface.
  - o Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the instrument to scan over a relevant  $2\theta$  range (e.g.,  $5^{\circ}$  to  $40^{\circ}$ ).
  - Data Acquisition: Run the scan and collect the diffraction pattern.
  - Analysis: Compare the obtained diffractogram with a reference pattern from a pharmacopeia or literature to confirm the crystalline identity.[13][21]
- Differential Scanning Calorimetry (DSC)
  - Sample Preparation: Accurately weigh a small amount of amoxicillin trihydrate (typically 2-5 mg) into an aluminum DSC pan.[16] Crimp the pan, potentially with a pinhole in the lid to allow for the escape of water vapor.
  - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
     Purge the cell with an inert gas like nitrogen.
  - Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C).[3][16]
  - Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram for endothermic (e.g., dehydration) and exothermic (e.g., degradation) events.[16]

### Conclusion

A thorough understanding of the physicochemical properties of amoxicillin trihydrate is fundamental for the development of stable, safe, and effective pharmaceutical products. This guide has summarized the key characteristics, including its chemical nature, pH-dependent solubility, stability profile, and solid-state properties. The provided experimental protocols and diagrams offer a practical framework for researchers to conduct their own investigations,



ensuring data quality and contributing to the successful development of amoxicillin-based therapies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Amoxicillin Trihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265286#physicochemical-properties-of-amoxicillin-trihydrate-for-research]

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